3-Methoxy-5-(trifluoromethyl)benzaldehyde

Overview

Description

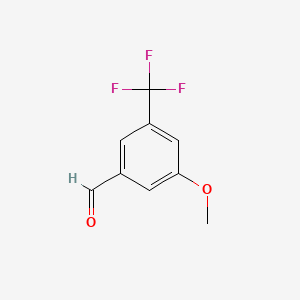

3-Methoxy-5-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It is also known by its synonyms, 3-Formyl-5-methoxybenzotrifluoride and 3-Formyl-5-(trifluoromethyl)anisole . This compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through electrophilic aromatic substitution reactions, where the trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions . The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate (DMS) or methyl iodide (CH3I) in the presence of a base .

Industrial Production Methods: Industrial production of 3-Methoxy-5-(trifluoromethyl)benzaldehyde may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products:

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Substituted benzaldehyde derivatives

Scientific Research Applications

Chemistry: 3-Methoxy-5-(trifluoromethyl)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules that may have potential therapeutic applications .

Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a valuable starting material for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(trifluoromethyl)benzaldehyde depends on its specific application and the molecular targets involvedThe trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its electronic properties and reactivity .

Comparison with Similar Compounds

3-(Trifluoromethyl)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and applications.

4-(Trifluoromethoxy)benzaldehyde: Has the trifluoromethoxy group in a different position, leading to different chemical properties and uses.

5-Bromo-α,α,α-trifluoro-m-tolualdehyde:

Uniqueness: 3-Methoxy-5-(trifluoromethyl)benzaldehyde is unique due to the combination of the methoxy and trifluoromethyl groups on the benzaldehyde ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical syntheses and applications .

Biological Activity

3-Methoxy-5-(trifluoromethyl)benzaldehyde (CAS No. 56723-86-5) is an organic compound characterized by its aromatic structure, which includes a methoxy group and a trifluoromethyl group attached to a benzaldehyde moiety. This compound has garnered attention in various fields due to its notable biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C₉H₇F₃O₂

- Molecular Weight : 204.15 g/mol

- Physical State : Light yellow solid

- Melting Point : 38 - 40 °C

The trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, while the methoxy group influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Mechanism of Biological Activity

Research indicates that this compound interacts with various biological systems, influencing cellular processes such as signaling pathways and gene expression. Notably, it has been shown to affect the MAPK/ERK signaling pathway , which plays a crucial role in cell proliferation and differentiation. Additionally, it may exhibit antiviral properties by inhibiting viral entry into host cells through interference with membrane fusion processes.

Interaction with Enzymes

The compound has been observed to bind to cytochrome P450 enzymes, which are essential for drug metabolism. This interaction highlights its relevance in pharmacology and toxicology, suggesting potential applications in drug development and safety assessments .

Research Findings

Several studies have explored the biological activity of this compound:

- Antiviral Activity : In vitro studies indicated that the compound could inhibit viral replication by affecting the viral entry mechanism.

- Enzyme Interaction Studies : Binding assays demonstrated that the compound interacts with cytochrome P450 enzymes, impacting their activity and suggesting implications for drug metabolism.

- Cell Proliferation Studies : The influence on the MAPK/ERK pathway suggests potential applications in cancer research, where modulation of this pathway can affect tumor growth and survival.

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound sets it apart from other structurally similar compounds. Below is a comparison table highlighting notable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-Methoxy-3-(trifluoromethyl)benzaldehyde | C₉H₇F₃O₂ | Different position of methoxy and trifluoromethyl groups |

| 3-Methoxy-4-(trifluoromethyl)benzaldehyde | C₉H₇F₃O₂ | Variability in substitution pattern affecting reactivity |

| 3-Methoxy-5-(difluoromethyl)benzaldehyde | C₉H₇F₂O₂ | Contains difluoromethyl instead of trifluoromethyl |

The presence of both the methoxy and trifluoromethyl groups in this compound imparts distinct electronic and steric effects that enhance its biological activity compared to these similar compounds.

Case Study 1: Antiviral Properties

A study conducted on the antiviral effects of this compound demonstrated significant inhibition of viral replication in cell cultures, particularly against enveloped viruses. The compound's mechanism was attributed to its ability to disrupt viral entry into host cells.

Case Study 2: Impact on Drug Metabolism

In another study focused on drug metabolism, researchers found that this compound modulated the activity of cytochrome P450 enzymes, leading to altered pharmacokinetics of co-administered drugs. This finding underscores the importance of understanding interactions between new compounds and metabolic enzymes during drug development.

Q & A

Basic Questions

Q. What are the most reliable methods for synthesizing 3-Methoxy-5-(trifluoromethyl)benzaldehyde, and how can its molecular structure be confirmed experimentally?

- Synthesis Methods : The compound can be synthesized via oxidation of a corresponding alcohol (e.g., 3-Methoxy-5-(trifluoromethyl)benzyl alcohol) using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). Alternatively, the aldehyde group can be introduced via directed ortho-metalation followed by formylation .

- Structural Confirmation : X-ray crystallography is the gold standard for confirming molecular geometry. Programs like SHELXL (part of the SHELX suite) refine crystal structures by analyzing bond angles, torsion angles, and intermolecular interactions. For example, bond angles such as O9–C12–C19 (121.0°) and torsion angles like O4–C1–C8–C7 (120.90°) are critical for validating the structure .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how should data be interpreted?

- Key Techniques :

- NMR Spectroscopy : ¹H NMR identifies methoxy (-OCH₃) and aldehyde (-CHO) protons. The trifluoromethyl (-CF₃) group is detected via ¹⁹F NMR as a singlet due to symmetry.

- IR Spectroscopy : Stretching frequencies for C=O (aldehyde, ~1700 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups.

- X-ray Diffraction : Resolves steric and electronic effects of substituents, such as the planarity of the benzaldehyde ring and interactions between fluorine atoms and adjacent groups .

Q. How do steric and electronic effects of the trifluoromethyl and methoxy groups influence reaction optimization for derivatization?

- Steric Considerations : The bulky -CF₃ group at position 5 hinders nucleophilic attack at the ortho position.

- Electronic Effects : The electron-withdrawing -CF₃ group deactivates the ring, reducing electrophilic substitution reactivity. Conversely, the methoxy group at position 3 donates electrons via resonance, directing reactions to para positions. Optimize conditions by selecting mild reagents (e.g., NaBH₄ for selective reductions) and protecting the aldehyde group during functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Cross-Validation : Use complementary techniques:

- Compare experimental ¹³C NMR chemical shifts with DFT-calculated values.

- Validate X-ray-derived bond lengths (e.g., C12–C13: 1.48 Å) against crystallographic databases.

- Reconcile IR carbonyl stretches with solvent effects (e.g., shifts in polar solvents).

Q. What computational approaches are suitable for studying the electronic properties of this compound?

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs) and predict reactivity. The -CF₃ group lowers the LUMO energy, enhancing electrophilicity at the aldehyde.

- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility trends. For example, the -CF₃ group increases hydrophobicity, affecting aggregation in aqueous solutions .

Q. What strategies enable regioselective functionalization of this compound?

- Directing Groups : The methoxy group directs electrophilic substitution to position 4. Use Friedel-Crafts acylation with Lewis acids (e.g., AlCl₃) to introduce acetyl groups at this position.

- Protection-Deprotection : Protect the aldehyde as an acetal to prevent side reactions during nitration or halogenation.

- Transition Metal Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the para position, leveraging the electron-rich methoxy group .

Q. How can mechanistic studies elucidate the reactivity of the aldehyde group in nucleophilic addition reactions?

- Kinetic Analysis : Monitor reaction progress via in situ NMR to determine rate laws. For example, study the addition of Grignard reagents to the aldehyde under varying temperatures.

- Isotopic Labeling : Use ¹⁸O-labeled aldehydes to trace oxygen exchange in hydration reactions.

- Computational Modeling : Identify transition states for nucleophilic attack using QM/MM methods. The -CF₃ group stabilizes transition states via inductive effects, accelerating reactions like Wittig olefination .

Properties

IUPAC Name |

3-methoxy-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHAVZIKRCECQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00613093 | |

| Record name | 3-Methoxy-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00613093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56723-86-5 | |

| Record name | 3-Methoxy-5-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56723-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00613093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-5-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.